N-methyl-4-phenylpiperidin-4-amine dihydrochloride
CAS No.: 1803612-16-9
Cat. No.: VC2895233
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803612-16-9 |
---|---|
Molecular Formula | C12H20Cl2N2 |
Molecular Weight | 263.2 g/mol |
IUPAC Name | N-methyl-4-phenylpiperidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C12H18N2.2ClH/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11;;/h2-6,13-14H,7-10H2,1H3;2*1H |
Standard InChI Key | MOOJEOPAKRKTPH-UHFFFAOYSA-N |
SMILES | CNC1(CCNCC1)C2=CC=CC=C2.Cl.Cl |
Canonical SMILES | CNC1(CCNCC1)C2=CC=CC=C2.Cl.Cl |
Introduction
Pharmacological Properties
Receptor Interactions
N-methyl-4-phenylpiperidin-4-amine dihydrochloride belongs to a structural class with known interactions with opioid receptors. Its pharmacological profile is influenced by the specific arrangement of the phenyl group and methylamino substituent at position 4 of the piperidine ring.
Research on structurally similar compounds indicates that such derivatives can function as opioid receptor ligands, with varying degrees of affinity and selectivity for mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes .
Structure-Activity Relationships
The pharmacological activity of N-methyl-4-phenylpiperidin-4-amine dihydrochloride is determined by several key structural features:
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The phenyl group at position 4 contributes significantly to receptor binding through hydrophobic interactions
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The methylamino group provides hydrogen bonding capabilities
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The piperidine ring conformation affects the spatial orientation of functional groups
Studies on related compounds have demonstrated that small modifications in this structural framework can dramatically alter receptor binding profiles. For instance, research has shown that the presence or absence of methyl substituents at positions 3 and 4 of the piperidine ring significantly influences opioid receptor antagonist properties .
Table 1: Impact of Structural Modifications on Opioid Receptor Activity
Structural Modification | Effect on Receptor Binding | Functional Outcome |
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Removal of 4-methyl group | Decreased μ-receptor affinity | Reduced antagonist potency |
Substitution on amino nitrogen | Altered receptor selectivity | Changed agonist/antagonist profile |
Addition of phenyl at position 1 | Modified binding orientation | Different receptor subtype preference |
Replacement with piperazine | Enhanced water solubility | Altered pharmacokinetic profile |
Analytical Characterization
Spectroscopic Properties
N-methyl-4-phenylpiperidin-4-amine dihydrochloride can be characterized using various spectroscopic techniques:
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NMR Spectroscopy: The 1H NMR spectrum would display characteristic signals for the aromatic protons of the phenyl group (7.2-7.5 ppm), the methyl group attached to the amino nitrogen (approximately 2.5 ppm), and the various methylene protons of the piperidine ring (1.5-3.5 ppm).
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Mass Spectrometry: The compound typically exhibits a molecular ion peak corresponding to its free base form [M-2HCl]+ at m/z 190.15, with fragmentation patterns characteristic of piperidine derivatives.
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IR Spectroscopy: Key absorption bands would include N-H stretching (3300-3500 cm-1), C-H stretching (2800-3000 cm-1), and C=C aromatic stretching (1450-1600 cm-1).
Chromatographic Analysis
HPLC analysis using reverse-phase conditions is commonly employed for purity assessment of N-methyl-4-phenylpiperidin-4-amine dihydrochloride. A typical method might utilize a C18 column with a mobile phase consisting of acetonitrile/buffer with UV detection at 254 nm, where the compound would exhibit characteristic retention behavior.
Research Applications
Pharmaceutical Research
N-methyl-4-phenylpiperidin-4-amine dihydrochloride serves as an important research tool in the development of novel therapeutic agents targeting opioid receptors. Its structure provides a valuable template for designing compounds with optimized pharmacological profiles, particularly in the context of pain management research.
The compound has been employed in studies investigating structure-activity relationships of opioid receptor ligands, where it serves as a reference point for assessing how structural modifications affect receptor binding and functional activity . Such research is crucial for the development of improved analgesics with reduced side effects.
Analytical Reference Standard
As a well-characterized compound, N-methyl-4-phenylpiperidin-4-amine dihydrochloride functions as an analytical reference standard in pharmaceutical quality control and forensic analysis. Its defined physical and chemical properties make it valuable for calibration purposes and method validation .
Code | Precautionary Statement |
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P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
P405 | Store locked up |
P501 | Dispose of contents/container in accordance with local/regional/national regulations |
Comparison with Structural Analogs
Structural Relationships
N-methyl-4-phenylpiperidin-4-amine dihydrochloride belongs to a broader family of phenylpiperidine derivatives, each with distinct structural features that influence their properties and applications.
Table 3: Comparison of N-methyl-4-phenylpiperidin-4-amine dihydrochloride with Related Compounds
Compound | Key Structural Difference | Molecular Weight (g/mol) | CAS Number |
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N-methyl-4-phenylpiperidin-4-amine dihydrochloride | Reference structure | 263.20 | 1803612-16-9 |
N-methylpiperidin-4-amine dihydrochloride | Lacks phenyl group at position 4 | 187.11 | 1220039-56-4 |
N-methyl-N-phenylpiperidin-4-amine dihydrochloride | Phenyl on amino nitrogen | - | - |
N-methyl-1-phenylpiperidin-4-amine dihydrochloride | Phenyl at position 1 (piperidine nitrogen) | 263.21 | 1071590-88-9 |
Functional Comparisons
Studies comparing the pharmacological properties of these structural analogs have revealed important insights into structure-activity relationships:
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The position of the phenyl group significantly affects receptor binding profile and potency
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N-substituted compounds generally demonstrate different pharmacodynamic properties than those without N-substitution
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The presence of the methyl group on the amino nitrogen influences the compound's interaction with biological targets
For example, research has shown that N-methyl and N-phenylpropyl derivatives of 4-(3-hydroxyphenyl)piperidines lacking certain methyl substituents can function as pure opioid antagonists, with the N-phenylpropyl analogs typically exhibiting greater potency than their N-methyl counterparts .
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